molecular formula C13H19N3O3S B2912945 2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1211281-21-8

2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2912945
CAS RN: 1211281-21-8
M. Wt: 297.37
InChI Key: HUSYONVIXFLCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CCPO) is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles and has been found to possess unique properties that make it a promising candidate for various research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including variants like 2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, are of significant interest in scientific research due to their diverse biological activities. Khalid et al. (2016) synthesized a series of these compounds and evaluated their enzyme inhibition potential, specifically targeting butyrylcholinesterase (BChE). Molecular docking studies also provided insights into ligand-BChE binding affinity and orientation in the active sites of the human BChE protein (Khalid et al., 2016).

Antibacterial Properties

In another study, Khalid et al. (2016) explored the antibacterial properties of N-substituted derivatives of these compounds. They synthesized various derivatives and tested them against both Gram-negative and Gram-positive bacteria, observing moderate to significant antibacterial activity (Khalid et al., 2016).

Pharmacological Potential

Nafeesa et al. (2017) synthesized a new series of N-substituted derivatives of these compounds, evaluating their antibacterial and anti-enzymatic potential. They also conducted hemolytic studies to assess cytotoxic behavior, which is crucial for understanding the potential therapeutic applications of these compounds (Nafeesa et al., 2017).

Anticancer Applications

Rehman et al. (2018) focused on the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. Their study highlighted the synthesis of these compounds and their evaluation as anticancer agents, indicating the potential of these compounds in cancer treatment (Rehman et al., 2018).

Cyclin-Dependent Kinase Inhibition

Griffin et al. (2006) explored the use of beta-piperidinoethylsulfides, including derivatives of 1,3,4-oxadiazoles, as inhibitors of the cyclin-dependent kinase CDK2. This study underscores the potential of these compounds in targeting specific enzymes crucial in cell cycle regulation (Griffin et al., 2006).

properties

IUPAC Name

2-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-20(18,11-3-4-11)16-7-5-10(6-8-16)13-15-14-12(19-13)9-1-2-9/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYONVIXFLCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(1-(cyclopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

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